BenchChemオンラインストアへようこそ!

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

GluN2B NMDA receptor ifenprodil displacement

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS 260427-53-0) is a synthetic indole derivative featuring a 4-benzylpiperidine moiety linked through an ethane-1,2-dione (oxalyl) bridge to the indole 3-position. Designated as compound 6a in the foundational structure–activity relationship (SAR) study by Gitto et al., this compound serves as the unsubstituted parent of the oxalyl-linked series targeting the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors.

Molecular Formula C22H22N2O2
Molecular Weight 346.43
CAS No. 260427-53-0
Cat. No. B2589373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
CAS260427-53-0
Molecular FormulaC22H22N2O2
Molecular Weight346.43
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C22H22N2O2/c25-21(19-15-23-20-9-5-4-8-18(19)20)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,23H,10-14H2
InChIKeyGVZOYAGTQZSRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS 260427-53-0): Indole-Based GluN2B/NMDA Research Tool and SAR Baseline Compound


1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS 260427-53-0) is a synthetic indole derivative featuring a 4-benzylpiperidine moiety linked through an ethane-1,2-dione (oxalyl) bridge to the indole 3-position. Designated as compound 6a in the foundational structure–activity relationship (SAR) study by Gitto et al., this compound serves as the unsubstituted parent of the oxalyl-linked series targeting the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors [1]. It is characterized by the absence of hydroxyl or methoxy substituents on the indole ring and by the presence of the electron-withdrawing oxalyl linker, which reduces the basicity of the piperidine nitrogen compared to ethanone-linked analogs [1]. Its primary utility lies in its function as a well-defined negative-control scaffold within this chemotype, enabling rigorous SAR dissection of linker chemistry, indole substitution, and amine basicity effects on GluN2B pharmacology [1].

Why Indole-Based GluN2B Ligands Cannot Be Interchanged: Linker Chemistry and Substituent Dependence in 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Analogs


Within the indole-benzylpiperidine chemotype, seemingly minor structural modifications produce extreme shifts in GluN2B binding affinity that preclude generic substitution. The oxalyl (ethane-1,2-dione) linker of compound 6a reduces piperidine nitrogen basicity by approximately 26 kcal/mol in proton affinity relative to the ethanone linker, fundamentally weakening the electrostatic interaction with residue Q110 of the GluN2B subunit [1]. Furthermore, the presence or absence of a hydroxyl group at the indole 6-position can alter binding affinity by more than 450-fold within the same oxalyl series [1]. Even within a single linker class, the rank order of GluN2B affinity and in vivo anticonvulsant potency do not correlate, as demonstrated by 6a's meaningful in vivo efficacy despite negligible in vitro binding [1]. These non-linear SAR relationships mean that replacing 6a with an apparently similar analog—whether differing only in linker (ethanone vs. oxalyl), indole substitution (H vs. OH), or amine heterocycle (piperidine vs. piperazine)—will produce a compound with fundamentally different pharmacological properties that cannot be predicted by structural similarity alone [1].

Quantitative Differentiation Evidence for 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (6a) Versus Closest Analogs


GluN2B Binding Affinity: Oxalyl Linker (6a) vs. Ethanone Linker (4a) – Effect of Linker Chemistry on Target Engagement

Compound 6a, bearing the oxalyl (ethane-1,2-dione) linker, displays dramatically reduced GluN2B binding compared to its ethanone-linked counterpart 4a. In a [³H]ifenprodil competition binding assay, 6a achieved only 9% displacement at 10 μM, precluding IC₅₀ determination, whereas 4a displaced 89% of radioligand at the same concentration (IC₅₀ = 0.769 μM) [1]. The authors explicitly note that 'the oxalyl analogues 6a–h generally demonstrated a significant decrease in GluN2B affinity with respect to 4a–h' [1]. This >8.8-fold reduction in percent displacement at a standardized concentration establishes 6a as a functionally distinct entity from the ethanone series, not a interchangeable congener [1].

GluN2B NMDA receptor ifenprodil displacement linker SAR oxalyl

GluN2B Binding Affinity: Unsubstituted 6a vs. 6-Hydroxy Analog 6i – Indole Substitution as a Potency Switch

Within the same oxalyl-linked series, introduction of a 6-hydroxy substituent on the indole ring transforms 6a from a nearly inactive compound into a highly potent GluN2B ligand. Compound 6a shows only 9% [³H]ifenprodil displacement at 10 μM, whereas compound 6i (6-hydroxy analog) achieves 92% displacement with an IC₅₀ of 0.022 μM, a potency comparable to ifenprodil itself (IC₅₀ = 0.020 μM) [1]. The authors describe this as 'extraordinarily efficacious' and unexpected given that 6i lacks the positive ionizable piperidine nitrogen thought to be essential for high-affinity binding [1]. Docking studies revealed that 6i compensates for the absence of the Q110 polar contact through strengthened hydrophobic interactions with GluN1b residues Y109, G112, and L135, a binding mode not accessible to the unsubstituted 6a [1].

GluN2B SAR 6-hydroxyindole binding affinity hydrogen bond

In Vivo Anticonvulsant Efficacy Dissociated from In Vitro GluN2B Binding: 6a as a Tool for Studying Non-GluN2B-Mediated Anticonvulsant Mechanisms

Compound 6a exhibits a striking dissociation between in vitro GluN2B binding and in vivo anticonvulsant efficacy that is explicitly highlighted in the primary literature. Despite achieving only 9% [³H]ifenprodil displacement, 6a produced ED₅₀ values of 52.1 μmol/kg (clonic phase) and 51.4 μmol/kg (tonic phase) in the DBA/2 mouse audiogenic seizure model [1]. The authors identified 6a alongside 4d and 6h as 'the most in vivo potent indole derivatives' and noted with concern that these compounds 'did not show any significant [³H]ifenprodil displacement properties' [1]. In contrast, the high-affinity binder 4i (IC₅₀ = 0.017 μM) showed no functional activity in patch-clamp electrophysiology experiments on NMDA-mediated currents in CA1 pyramidal neurons [1]. This inverse relationship between binding and efficacy establishes 6a as a critical tool compound for interrogating GluN2B-independent anticonvulsant pathways.

anticonvulsant DBA/2 mice audiogenic seizures efficacy-binding dissociation in vivo pharmacology

Piperidine Nitrogen Basicity: Proton Affinity as a Physicochemical Determinant of GluN2B Affinity Across Linker Chemistries

The gas-phase proton affinity (PA) of the piperidine nitrogen was calculated to rationalize the divergent GluN2B binding between oxalyl and ethanone series. The oxalyl-linked 6c exhibits a PA of −217.43 kcal/mol, markedly lower than the ethanone-linked 4c (−243.18 kcal/mol), a difference of approximately 26 kcal/mol [1]. The authors concluded that this reduced basicity weakens the critical electrostatic interaction between the protonated piperidine nitrogen and residue Q110 of the GluN2B subunit, 'thus generally justifying the different affinity between compound types 4 and 6' [1]. Compound 6a, as the unsubstituted representative of the oxalyl series, embodies this reduced-basicity phenotype without the confounding influence of indole ring substituents [1]. Docking simulations further confirmed that the oxalyl carbonyl withdraws electron density from the piperidine nitrogen, diminishing its capacity to act as a hydrogen bond donor at the GluN1b-GluN2B interface [1].

proton affinity piperidine basicity Q110 interaction oxalyl linker computational chemistry

Piperidine vs. Piperazine Scaffold Comparison: 6a vs. 5a – Amine Heterocycle Identity as a Determinant of In Vivo Potency

Replacing the piperidine ring of 6a with a piperazine ring (compound 5a) differentially affects in vitro and in vivo profiles within the same study. Both compounds are poor GluN2B binders: 6a shows 9% displacement and 5a shows 14% displacement at 10 μM, with neither yielding a measurable IC₅₀ [1]. However, their in vivo anticonvulsant profiles diverge considerably. Compound 6a achieves ED₅₀ values of 52.1 μmol/kg (clonus) and 51.4 μmol/kg (tonus), whereas 5a is significantly less potent with ED₅₀ values of 98.7 μmol/kg (clonus) and >100 μmol/kg (tonus) [1]. This approximately 2-fold difference in clonic ED₅₀, despite nearly equivalent in vitro binding inactivity, indicates that the piperidine scaffold confers superior in vivo anticonvulsant properties through mechanisms unrelated to GluN2B engagement [1]. Note that 5a incorporates an ethanone rather than oxalyl linker, so this comparison reflects the combined effect of amine heterocycle and linker chemistry.

piperidine piperazine anticonvulsant DBA/2 mice scaffold hopping

High-Impact Research and Procurement Application Scenarios for 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (6a)


GluN2B SAR Studies Requiring a Defined Unsubstituted Oxalyl Baseline

In any SAR campaign exploring substitution effects on the indole ring of oxalyl-linked GluN2B ligands, compound 6a is the mandatory unsubstituted reference point. Its well-characterized binding inactivity (9% displacement at 10 μM) provides the floor against which substitution-driven potency gains can be measured. The 450-fold affinity improvement upon 6-hydroxylation (to 6i, IC₅₀ = 0.022 μM) has been explicitly documented, enabling quantitative assessment of substituent contributions [1]. Without 6a as a control, the magnitude of substituent effects in the oxalyl series cannot be rigorously calibrated.

Investigating the Role of Piperidine Nitrogen Basicity in GluN2B Antagonist Design

6a is uniquely suited for studies examining how piperidine nitrogen protonation state affects GluN2B binding. The oxalyl linker's electron-withdrawing effect reduces nitrogen basicity by approximately 26 kcal/mol in proton affinity compared to ethanone analogs, and 6a provides this physicochemical phenotype on an otherwise unsubstituted scaffold [1]. Computational chemists and medicinal chemists evaluating the Q110 electrostatic interaction hypothesis can use 6a as a reference compound whose binding deficit is mechanistically attributed to weakened piperidine–Q110 contact, free from confounding indole substituent effects [1].

Non-GluN2B Anticonvulsant Mechanism Probing Using a Binding-Inactive Compound with In Vivo Efficacy

For neuropharmacology laboratories studying anticonvulsant mechanisms independent of GluN2B/NMDA receptor antagonism, 6a represents one of the few characterized tool compounds where meaningful in vivo seizure protection (ED₅₀ clonus = 52.1 μmol/kg, tonus = 51.4 μmol/kg in DBA/2 mice) coexists with negligible GluN2B target engagement [1]. This profile makes 6a valuable as a probe to distinguish GluN2B-mediated from GluN2B-independent anticonvulsant pathways, particularly when used alongside high-affinity GluN2B binders such as 6i or ifenprodil as comparators [1].

Methodological Controls for Binding–Efficacy Correlation Analyses in CNS Drug Discovery

6a serves as a critical outlier data point in any systematic analysis of the correlation between in vitro GluN2B binding affinity and in vivo anticonvulsant efficacy. The primary literature explicitly identifies 6a as a compound where binding and functional data are discordant: it ranks among the most in vivo potent derivatives despite showing no significant [³H]ifenprodil displacement [1]. Drug discovery teams validating screening cascades or building predictive models of CNS penetration and efficacy can employ 6a as a benchmark to test whether their assays can correctly identify compounds whose efficacy arises from mechanisms not captured by the primary binding assay.

Quote Request

Request a Quote for 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.